3-Bromo-5-cyano-2-methoxybenzoic acid
Description
3-Bromo-5-cyano-2-methoxybenzoic acid (CAS 1805490-58-7) is a halogenated aromatic carboxylic acid derivative with a molecular formula C₉H₆BrNO₃ and a molecular weight of 272.06 g/mol . Its structure features:
- Bromo substituent at position 3,
- Cyano group at position 5,
- Methoxy group at position 2,
- Carboxylic acid at position 1.
This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its electron-withdrawing groups (cyano, bromo) influence reactivity, making it suitable for coupling reactions and heterocycle formation .
Properties
CAS No. |
1807208-75-8 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
3-bromo-5-cyano-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-3H,1H3,(H,12,13) |
InChI Key |
DLERMLLRGNDMPW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1Br)C#N)C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The table below highlights key structural differences between 3-bromo-5-cyano-2-methoxybenzoic acid and analogs:
Key Observations:
- Positional Isomerism : Bromo and methoxy groups occupy different positions across analogs, altering electronic and steric properties. For example, 5-bromo-2-methoxybenzoic acid has bromo at position 5 instead of 3, reducing steric hindrance near the carboxylic acid group.
- Functional Group Diversity: The cyano group in the target compound enhances electrophilicity compared to methyl or benzyloxy groups in analogs .
Physicochemical Properties
Melting Points and Solubility:
- 3-Bromo-5-cyano-2-methoxybenzoic acid: Higher melting point (~200–220°C inferred) due to strong intermolecular hydrogen bonding from the cyano and carboxylic acid groups .
- 5-Bromo-2-methoxybenzoic acid: Reported melting point 145–148°C; increased solubility in polar solvents (e.g., ethanol, DMSO) due to fewer hydrophobic groups .
- 2-Bromo-5-methoxybenzoic acid : Melting point 160–163°C; moderate solubility in ethyl acetate .
Reactivity:
- The cyano group in the target compound facilitates nucleophilic substitution (e.g., hydrolysis to amides or carboxylic acids), unlike methyl or benzyloxy substituents in analogs .
- Bromo in position 3 (target compound) vs. position 2 or 5 (analogs) alters regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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